PRMT5 Inhibitory Activity: The 2-Methyl-6-Methoxy Substitution Pattern Yields Superior Potency
In a 2024 study, a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives were evaluated as PRMT5 inhibitors. The compound most structurally analogous to 6-methoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, bearing a 2-methyl group and a 6-methoxy substituent (designated 'D3'), exhibited an IC50 of 2.1 nM for PRMT5 inhibition. This is 15-fold more potent than the N-unsubstituted parent core (IC50 = 31.5 nM) and over 1000-fold more potent than the 6-hydroxy analog (IC50 = 2.3 µM) [1]. This directly demonstrates that the specific combination of the 2-methyl and 6-methoxy groups is a critical driver of target engagement.
| Evidence Dimension | PRMT5 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.1 nM (for the closest analog 'D3') |
| Comparator Or Baseline | N-unsubstituted parent core (IC50 = 31.5 nM); 6-hydroxy analog (IC50 = 2.3 µM) |
| Quantified Difference | 15-fold and >1000-fold more potent, respectively |
| Conditions | In vitro PRMT5 enzymatic assay, recombinant protein |
Why This Matters
For researchers developing PRMT5 inhibitors, selecting the 6-methoxy-2-methyl substitution pattern is essential for achieving low-nanomolar potency; using a simpler or differently substituted core would necessitate extensive and likely unsuccessful SAR optimization.
- [1] Li, Q.-Q., Quan, X., Wang, Z.-X., Qiao, N., Ni, X.-F., Jing, X.-L., ... & Zhou, Y. (2024). Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin’s Lymphoma. Journal of Medicinal Chemistry. View Source
